1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone
CAS No.: 33207-70-4
Cat. No.: VC15802931
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33207-70-4 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 1-(1,3-dimethylpyrrol-2-yl)ethanone |
| Standard InChI | InChI=1S/C8H11NO/c1-6-4-5-9(3)8(6)7(2)10/h4-5H,1-3H3 |
| Standard InChI Key | WJCOMBAECZESJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C=C1)C)C(=O)C |
Introduction
1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone is a heterocyclic organic compound characterized by a pyrrole ring substituted with two methyl groups at the 1 and 3 positions and an ethanone functional group at the 2 position. This compound has a molecular formula of C8H11NO and a molecular weight of approximately 137.18 g/mol. The presence of the pyrrole ring contributes to its unique chemical properties, including reactivity and potential biological activity.
Synthesis
The synthesis of 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone typically involves several steps, often utilizing continuous flow reactors in industrial settings to enhance efficiency and product quality. While specific synthesis protocols are not detailed in the available literature, the use of advanced reactor systems suggests a focus on optimizing yield and purity.
Biological Activity
Compounds containing pyrrole rings, like 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone, have been studied for their potential biological activities, including antioxidant and anticancer properties. Derivatives of pyrrole have shown the ability to scavenge free radicals and inhibit cancer cell proliferation. The specific biological activity of this compound may be influenced by its structural characteristics, such as the dimethyl substitutions on the pyrrole ring.
Related Compounds
Several compounds share structural similarities with 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone, each with unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone | Nitro group at position 4 | Enhanced reactivity due to the nitro group |
| 1-(3,5-Dimethyl-4-amino-1H-pyrrol-2-yl)ethanone | Amino group at position 4 | Potential for different biological interactions |
| 1-(3,5-Dimethylpyrrole)-2-carboxylic acid | Carboxylic acid substituent | Increased polarity and solubility |
Applications and Research Directions
1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone's applications span various fields, including synthetic organic chemistry and potential therapeutic areas. Interaction studies involving this compound focus on its binding affinity with biological targets, providing insights into its mechanism of action and potential therapeutic applications.
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